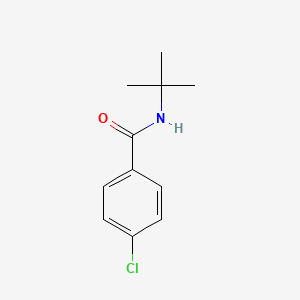
2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide
Übersicht
Beschreibung
2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide is a chemical compound with the molecular formula C11H9ClN2OS . It has a molecular weight of 252.72 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9ClN2OS/c12-7-3-1-6 (2-4-7)8-5-16-11 (14)9 (8)10 (13)15/h1-5H,14H2, (H2,13,15) . This indicates the presence of a thiophene ring, a chlorine atom, and an amide group in the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Proteomics Research
2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide: is utilized in proteomics research due to its biochemical properties . It serves as a building block in the synthesis of peptides and proteins, which are essential for understanding protein structure, function, and interactions.
Antibacterial Agents
This compound has shown potential as an antibacterial agent. Studies have indicated that derivatives of thiophene exhibit inhibitory effects against various bacterial strains, including B. subtilis , E. coli , P. vulgaris , and S. aureus . Its application in developing new antibacterial drugs is a significant area of research.
Anti-Inflammatory Drugs
The modification of thiophene derivatives has been explored for their use in anti-inflammatory drugs. Specifically, compounds related to This compound have been studied for their COX-2 inhibitory activity, which is crucial in the treatment of inflammation .
Organic Synthesis
As a versatile organic compound, This compound is used in the synthesis of more complex organic molecules. It acts as an intermediate in various chemical reactions, contributing to the development of new synthetic methodologies .
Drug Design and Discovery
This compound is also significant in the field of drug design and discovery. Its structure serves as a scaffold for the development of novel therapeutic agents, with researchers exploring its incorporation into diverse pharmacophores .
Enzyme Inhibition Studies
The thiophene moiety in This compound is of interest in enzyme inhibition studies. It can be used to design inhibitors for enzymes that are targets in various diseases, aiding in the discovery of new treatments .
Material Science
In material science, thiophene derivatives are investigated for their electronic properties. They are potential candidates for use in electronic devices, such as organic semiconductors and conductive polymers .
Agricultural Chemistry
Lastly, thiophene compounds, including This compound , are researched for their application in agricultural chemistry. They may be used to develop new pesticides or herbicides, contributing to more efficient and sustainable agriculture practices .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-amino-4-(4-chlorophenyl)thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS/c12-7-3-1-6(2-4-7)8-5-16-11(14)9(8)10(13)15/h1-5H,14H2,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFOOVGQEWZAJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=C2C(=O)N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353451 | |
| Record name | 2-amino-4-(4-chlorophenyl)thiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61019-23-6 | |
| Record name | 2-amino-4-(4-chlorophenyl)thiophene-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















